molecular formula C17H15N3O2 B2531594 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953195-70-5

2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2531594
CAS No.: 953195-70-5
M. Wt: 293.326
InChI Key: HUDMQHBRPPNAQR-UHFFFAOYSA-N
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Description

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a small-molecule organic compound featuring a 5-phenyl-substituted isoxazole core linked via an acetamide group to a pyridin-3-ylmethyl moiety. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its metabolic stability and bioactivity in medicinal chemistry . The pyridine ring, a six-membered aromatic nitrogen heterocycle, enhances solubility and binding interactions in biological systems.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-13-5-4-8-18-11-13)10-15-9-16(22-20-15)14-6-2-1-3-7-14/h1-9,11H,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMQHBRPPNAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine

The 5-phenylisoxazole moiety is commonly synthesized via cyclocondensation of β-ketoesters and hydroxylamine hydrochloride under acidic conditions. For example:

  • Reactants : Ethyl benzoylacetate (β-ketoester) and hydroxylamine hydrochloride.
  • Conditions : Reflux in ethanol with HCl (pH 4–5) for 6–8 hours.
  • Yield : 75–85%.

Mechanism :

  • Hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate.
  • Intramolecular cyclization eliminates water, forming the isoxazole ring.

[3+2] Cycloaddition of Nitrile Oxides with Alkynes

An alternative route employs nitrile oxides generated in situ from hydroxamic acid chlorides, which undergo Huisgen cycloaddition with terminal alkynes:

  • Reactants : Benzohydroxamic acid chloride and phenylacetylene.
  • Conditions : Triethylamine (base), dichloromethane, 0°C to room temperature.
  • Yield : 60–70%.

Functionalization of the Isoxazole Core

Synthesis of 3-Cyanomethyl-5-Phenylisoxazole

The acetamide side chain at position 3 of the isoxazole is introduced via nucleophilic substitution or alkylation:

  • Step 1 : Bromination of 5-phenylisoxazole-3-carboxylic acid using N-bromosuccinimide (NBS) and benzoyl peroxide to yield 3-bromomethyl-5-phenylisoxazole.
  • Step 2 : Displacement of bromide with sodium cyanide in DMSO to form 3-cyanomethyl-5-phenylisoxazole.
  • Yield : 65–78%.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Conditions : 6M HCl, reflux for 12 hours or NaOH (20%), 100°C for 6 hours.
  • Yield : 85–90%.

Amide Coupling with Pyridin-3-ylmethylamine

Activation of Carboxylic Acid

The carboxylic acid intermediate is activated using coupling agents such as HBTU or EDCI:

  • Reactants : 3-Carboxymethyl-5-phenylisoxazole, HBTU, DIPEA.
  • Conditions : Dichloromethane, 0°C to room temperature, 4–6 hours.

Reaction with Pyridin-3-ylmethylamine

The activated ester reacts with pyridin-3-ylmethylamine to form the acetamide bond:

  • Molar Ratio : 1:1.2 (acid:amine).
  • Yield : 70–80%.

Alternative One-Pot Strategies

Tandem Cyclization-Alkylation

A streamlined approach combines isoxazole formation and alkylation in a single pot:

  • Cyclocondensation : Ethyl benzoylacetate + hydroxylamine → 5-phenylisoxazole-3-carboxylate.
  • Reductive Amination : Reduce ester to alcohol, then alkylate with pyridin-3-ylmethyl bromide.
  • Catalyst : NaBH₄ (reduction), NaH (alkylation).
  • Overall Yield : 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for critical steps:

  • Amide Coupling : 3-Carboxymethyl-5-phenylisoxazole + pyridin-3-ylmethylamine, HBTU, DIPEA.
  • Conditions : 100°C, 20 minutes.
  • Yield : 82%.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency but may require rigorous drying.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during nitrile hydrolysis.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates intermediates with >95% purity.
  • Recrystallization : Final product recrystallized from ethanol/water (1:1) yields white crystals.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.52 (s, 1H, pyridine-H), 7.85–7.40 (m, 5H, phenyl-H), 6.72 (s, 1H, isoxazole-H), 4.45 (d, 2H, CH₂).
IR (cm⁻¹) 3280 (N-H), 1665 (C=O), 1590 (C=N).
MS m/z 322.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water, 60:40).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Advantages Limitations
Cyclocondensation + Amide Coupling 4 58% High purity, scalable Lengthy purification
One-Pot Tandem 2 55% Reduced steps Lower yield
Microwave-Assisted 3 75% Rapid Specialized equipment

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors cyclocondensation due to low-cost reagents.
  • Environmental Impact : Microwave methods reduce solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves several key steps:

  • Formation of the Isoxazole Ring : The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
  • Attachment of the Phenyl Group : This step often employs a Suzuki coupling reaction to introduce the phenyl group.
  • Formation of the Acetamide Moiety : The acetamide group is formed by reacting the isoxazole derivative with an appropriate acylating agent.
  • Introduction of the Pyridin-3-ylmethyl Group : The final step involves attaching the pyridin-3-ylmethyl group through a nucleophilic substitution reaction.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings were established through disc diffusion methods and confirmed by molecular docking studies, which demonstrated strong interactions between the compounds and microbial targets .

Anti-inflammatory Effects

Another promising application of this compound is its potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Drug Development

The compound is being investigated as a drug candidate for various diseases due to its unique structural features and biological activities. Its ability to interact with specific proteins involved in signaling pathways suggests potential applications in treating diseases such as cancer and neurodegenerative disorders. The activation of Wnt/β-catenin signaling pathways by isoxazole derivatives indicates their role in promoting cell proliferation and survival, which could be harnessed for therapeutic purposes .

Industrial Applications

In addition to its biological significance, this compound has potential applications in materials science and catalysis. Its chemical properties may allow it to serve as a building block for more complex molecules or as a catalyst in various chemical reactions.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against S. aureus and E. coli; good antifungal activity against C. albicans.
Molecular DockingShowed strong interactions with microbial targets; supports potential antimicrobial applications.
Wnt/β-catenin SignalingIsoxazole derivatives activate this pathway, suggesting roles in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Substituents on the phenyl ring (e.g., methoxy in ) influence electronic properties and binding affinity.
  • The pyridin-3-ylmethyl group in the target compound may enhance lipophilicity compared to pyridin-3-yl in .

Anticancer Activity

  • Phenoxy Derivatives (): Substituted phenoxy acetamides (e.g., compound 7d) demonstrated cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil . The pyridin-3-ylmethyl group in the target compound may offer similar or enhanced activity due to improved membrane permeability.

Receptor Binding (FPR Agonists)

  • Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils . The target compound’s isoxazole core may mimic pyridazinone’s heterocyclic interactions with FPR receptors.

Antibacterial Activity

  • Oxazolidinone Derivatives (): Fluoropyridine-containing oxazolidinones (e.g., compound 5) were optimized for antibacterial activity. The pyridin-3-ylmethyl group in the target compound could similarly enhance target engagement in bacterial enzymes .

Biological Activity

2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Structurally, it belongs to the class of isoxazoles, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H15_{15}N3_3O2_2 and a molecular weight of 293.32 g/mol. Its structure features an isoxazole ring and a pyridinylmethyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17_{17}H15_{15}N3_3O2_2
Molecular Weight293.32 g/mol
CAS Number953195-70-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and metabolic processes. The compound may inhibit specific enzymes, leading to altered signaling pathways that contribute to its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated for its ability to inhibit bacterial growth, showing promising results against various strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases.

Analgesic Activity

Research has also explored the analgesic effects of this compound. In animal models, it exhibited pain-relieving properties comparable to established analgesics. The underlying mechanism appears to involve modulation of pain pathways in the central nervous system.

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in pain responses in both acute and chronic pain models.
  • Docking Studies : Molecular docking simulations revealed strong binding affinities to targets such as cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling pathways.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • IC50 Values : In vitro assays reported IC50 values indicating effective inhibition of target enzymes involved in inflammatory responses.
  • Cytotoxicity Assessments : Evaluations showed low cytotoxicity levels in normal cell lines, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology : A three-step synthesis is typical:

Substitution : React halogenated nitroarenes (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinyl alcohols under alkaline conditions (K₂CO₃/DMF, 80°C) to form nitro intermediates .

Reduction : Convert nitro to amine groups using Fe powder in HCl (60°C, 70-85% yield) .

Condensation : Couple amines with activated carboxylic acids (e.g., cyanoacetic acid) using EDCl/DCM at room temperature .

  • Optimization Strategies :
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution kinetics.

  • Compare reducing agents (e.g., catalytic hydrogenation vs. Fe/HCl) for cost and yield trade-offs .

  • Apply microwave-assisted synthesis to reduce condensation time from hours to minutes .

    StepReaction TypeConditionsYield Range
    1SubstitutionK₂CO₃, DMF, 80°C60-75%
    2ReductionFe, HCl, 60°C70-85%
    3CondensationEDCl, DCM, rt50-65%

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign pyridinyl methyl protons (δ 4.3-4.5 ppm) and isoxazole C-H (δ 6.2-6.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and isoxazole ring vibrations (1600-1500 cm⁻¹) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ ~ 324.3) and assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N percentages (±0.4% deviation) .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the prediction of biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding with kinase domains. Prioritize the isoxazole ring and pyridinyl group as key pharmacophores .
  • PASS Program : Predict anti-inflammatory or kinase inhibition activity (Pa > 0.7 threshold). Cross-validate with structural analogs .
  • MD Simulations : Run 100-ns trajectories (AMBER ff14SB force field) to assess binding stability and conformational changes .
MethodParametersOutput
DockingGrid size 60ų, exhaustiveness=32ΔG (kcal/mol)
PASS PredictionPa > 0.7Activity probabilities
MD SimulationsTIP3P solvent, NPT ensembleRMSD/RMSF plots

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR : Perform HMBC to confirm connectivity between acetamide carbonyl (δ 170 ppm) and pyridinyl methyl groups .
  • X-ray Crystallography : Resolve ambiguous NOEs by obtaining single-crystal structures .
  • Isotopic Labeling : Synthesize 15N-labeled analogs to track nitrogen environments in complex heterocycles .

Q. How should researchers design experiments to optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to evaluate temperature (60-100°C), catalyst loading (5-15 mol%), and solvent effects .
  • PAT (Process Analytical Technology) : Monitor reactions in real-time via in-situ FTIR to identify kinetic endpoints .
  • Green Metrics : Calculate E-factors (waste/product ratio) and atom economy to prioritize sustainable routes .
ParameterOptimization RangeKey Findings
Temperature80-90°CMax yield at 85°C
Catalyst (EDCl)10-12 mol%12% optimal
SolventDCM vs. THFDCM improves yield

Q. What frameworks analyze discrepancies between predicted and observed biological activity?

  • QSAR Re-evaluation : Recalculate descriptors (e.g., logP) using COSMO-RS if experimental IC50 diverges from predictions .
  • Confounder Analysis :
  • Validate purity via HPLC (dual λ detection at 254/280 nm) .
  • Test assay interference using DMSO controls.
    • Orthogonal Assays : Confirm activity in both enzymatic (kinase inhibition) and cell-based (apoptosis) models .

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